Cas no 2138115-50-9 (N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide)

N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitrobenzene core and an aminoethoxy functional group. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules. The presence of both sulfonamide and nitro groups enhances its reactivity, making it suitable for further functionalization or as a precursor in heterocyclic synthesis. The aminoethoxy side chain improves solubility and provides a handle for conjugation or derivatization. Its structural features make it valuable for research applications, particularly in drug discovery and the development of enzyme inhibitors or receptor-targeted compounds.
N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide structure
2138115-50-9 structure
Product Name:N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide
CAS No:2138115-50-9
MF:C14H15N3O5S
MW:337.351001977921
CID:6073091
PubChem ID:165501372
Update Time:2025-06-08

N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2138115-50-9
    • EN300-1167220
    • N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C14H15N3O5S/c15-9-10-22-13-5-1-11(2-6-13)16-23(20,21)14-7-3-12(4-8-14)17(18)19/h1-8,16H,9-10,15H2
    • InChI Key: HCWWBGDACABKHI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1C=CC(=CC=1)OCCN)(=O)=O

Computed Properties

  • Exact Mass: 337.07324176g/mol
  • Monoisotopic Mass: 337.07324176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 136Ų

N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Pricemore >>

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N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Related Literature

Additional information on N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide

Research Briefing on N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9)

N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9) is a novel sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the modulation of enzymatic activity and signal transduction pathways. The presence of both nitro and sulfonamide functional groups in its structure suggests possible interactions with biological targets, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and biological evaluation of N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) reported the efficient synthesis of this compound via a multi-step organic reaction, highlighting its high purity and stability under physiological conditions. The study further explored its inhibitory effects on specific kinases involved in inflammatory pathways, demonstrating significant activity at micromolar concentrations. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.

In addition to its kinase inhibitory properties, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has been investigated for its role in cancer therapy. A preclinical study (2024) revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of sulfonamide-sensitive proteins. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, further supported by in vitro assays and molecular docking simulations. These results underscore its potential as a targeted therapeutic agent in oncology.

The pharmacokinetic profile of N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has also been a subject of recent research. A pharmacokinetic study conducted in rodent models (2024) reported favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life suitable for once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions remain to be addressed in future studies. Researchers are currently exploring structural modifications to optimize its pharmacokinetic properties while retaining its biological activity.

Beyond its therapeutic potential, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has shown promise as a chemical probe for studying sulfonamide-protein interactions. Its fluorescent properties, attributed to the nitrobenzene moiety, enable real-time monitoring of its binding to target proteins, as demonstrated in a recent biophysical study (2024). This application could significantly advance our understanding of sulfonamide-based drug action and facilitate the discovery of new biological targets.

In conclusion, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9) represents a multifaceted compound with diverse applications in medicinal chemistry and chemical biology. Current research highlights its potential as a therapeutic agent, particularly in inflammation and oncology, as well as its utility as a research tool. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic indications through rigorous preclinical and clinical evaluations.

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